molecular formula C28H37NO2 B12592009 (9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate CAS No. 634589-39-2

(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate

Cat. No.: B12592009
CAS No.: 634589-39-2
M. Wt: 419.6 g/mol
InChI Key: YWSRXILZYGNBLR-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group, a decyl chain, and a prop-2-en-1-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with decylamine and prop-2-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group provides hydrophobic interactions, while the carbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate
  • (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate
  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate

Uniqueness

(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate is unique due to the presence of both a long decyl chain and a prop-2-en-1-yl group. This combination provides distinct hydrophobic and reactive properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

634589-39-2

Molecular Formula

C28H37NO2

Molecular Weight

419.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-decyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C28H37NO2/c1-3-5-6-7-8-9-10-15-21-29(20-4-2)28(30)31-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h4,11-14,16-19,27H,2-3,5-10,15,20-22H2,1H3

InChI Key

YWSRXILZYGNBLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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